- Boron Lewis Acid Promoted Ruthenium-Catalyzed Hydrogenation of Amides: An Efficient Approach to Secondary AminesChemCatChem, 2016, 8(19), 3036-3040,
Cas no 94-32-6 (Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester))

Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester) 化学的及び物理的性質
名前と識別子
-
- Ethyl 4-(butylamino)benzoate
- 4-(N-BUTYLAMINO)BENZOIC ACID ETHYL ESTER
- ETHYL 4-(N-BUTYLAMINO)BENZOATE
- ethyl p-butylaminobenzoate
- TIMTEC-BB SBB000607
- 4-(butylamino)-benzoicaciethylester
- ETHYL-P- (N-BUTYLAMINO) BENZOATE
- 4-(Butylamino)benzoic Acid Ethyl Ester
- butyl benzocaine
- 4-Ethyl-N-butylaminobenzoate
- Ethyl 4-(Butylamino)benzoate (4-(Butylamino)benzoic Acid Ethyl Ester)
- Ethyl 4-butylaminobenzoate
- Benzoic acid, 4-(butylamino)-, ethyl ester
- D68EP3V31W
- Ethyl4-(Butylamino)benzoate
- ethyl p-(butylamino) benzoate
- Ethyl-(4-n-butylamino)benzoate
- Ethyl 4-(butylamino)benzoate #
- GTXRSQYDLPYYNW-UHFFFAOYSA-N
- SBB000607
- Benzoic acid, p-(butylamino)-, ethyl ester (6CI, 7CI, 8CI)
- Ethyl 4-(butylamino)benzoate (ACI)
- Ethyl 4-?(Butylamino)?benzoate(4-(Butylamino)benzoic Acid Ethyl Ester)
- B1472
- DTXSID1059101
- Q27276166
- Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester)
- CS-M3379
- W-109351
- EINECS 202-322-9
- ethyl 4-(butylamino)benzoate; ethyl p-butylaminobenzoate
- Ethyl 4-(butylamino)benzoate, 98%
- UNII-D68EP3V31W
- NS00040386
- AS-14744
- AKOS009048578
- MFCD00017283
- 94-32-6
- InChI=1/C13H19NO2/c1-3-5-10-14-12-8-6-11(7-9-12)13(15)16-4-2/h6-9,14H,3-5,10H2,1-2H
- SCHEMBL5025348
- DB-057490
-
- MDL: MFCD00017283
- インチ: 1S/C13H19NO2/c1-3-5-10-14-12-8-6-11(7-9-12)13(15)16-4-2/h6-9,14H,3-5,10H2,1-2H3
- InChIKey: GTXRSQYDLPYYNW-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C=CC(NCCCC)=CC=1)OCC
計算された属性
- せいみつぶんしりょう: 221.14200
- どういたいしつりょう: 221.142
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 7
- 複雑さ: 198
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.1
- 互変異性体の数: 3
- トポロジー分子極性表面積: 38.3
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: けっしょうかごうぶつ
- 密度みつど: 1.0451 (rough estimate)
- ゆうかいてん: 69.0 to 72.0 deg-C
- ふってん: 220°C/2mmHg(lit.)
- フラッシュポイント: 158.4°C
- 屈折率: 1.5175 (estimate)
- PSA: 38.33000
- LogP: 3.14830
- ようかいせい: 未確定
- FEMA: 2420
Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester) セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: S22-S24/25
- ちょぞうじょうけん:Store at room temperature
Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester) 税関データ
- 税関コード:2922499990
- 税関データ:
中国税関コード:
2922499990概要:
2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
P.輸入動植物/動植物製品検疫
Q.海外動植物/動植物製品検疫
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%
Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB138596-100 g |
4-(n-Butylamino)benzoic acid ethyl ester, 98%; . |
94-32-6 | 98% | 100g |
€153.40 | 2022-06-02 | |
eNovation Chemicals LLC | D956394-500g |
Ethyl 4-(butylamino)benzoate |
94-32-6 | 98.0% | 500g |
$175 | 2024-06-07 | |
Chemenu | CM160662-100g |
Ethyl 4-(butylamino)benzoate |
94-32-6 | 95% | 100g |
$344 | 2021-06-16 | |
TRC | B690705-5g |
Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester) |
94-32-6 | 5g |
$ 75.00 | 2023-09-08 | ||
TRC | B690705-25g |
Ethyl 4-\u200b(Butylamino)\u200bbenzoate(4-(Butylamino)benzoic Acid Ethyl Ester) |
94-32-6 | 25g |
$ 187.00 | 2023-04-18 | ||
TRC | B690705-50g |
Ethyl 4-\u200b(Butylamino)\u200bbenzoate(4-(Butylamino)benzoic Acid Ethyl Ester) |
94-32-6 | 50g |
$ 362.00 | 2023-04-18 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E156055-100g |
Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester) |
94-32-6 | >98.0%(GC) | 100g |
¥1484.90 | 2023-09-03 | |
1PlusChem | 1P003QPT-500g |
Ethyl 4-(butylamino)benzoate |
94-32-6 | 98% | 500g |
$123.00 | 2025-02-20 | |
eNovation Chemicals LLC | D956394-5g |
Ethyl 4-(butylamino)benzoate |
94-32-6 | 98.0% | 5g |
$55 | 2025-02-20 | |
Aaron | AR003QY5-25g |
Ethyl 4-(butylamino)benzoate |
94-32-6 | 95% | 25g |
$14.00 | 2025-01-22 |
Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester) 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
1.2 Reagents: Sodium borohydride
- Manganese-Catalyzed Chemoselective Hydrosilylation of Nitroarenes: Sustainable Route to Aromatic AminesOrganic Letters, 2022, 24(50), 9179-9183,
ごうせいかいろ 3
ごうせいかいろ 4
1.2 Solvents: Water
- Discovery of a benzenesulfonamide-based dual inhibitor of microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase that favorably modulates lipid mediator biosynthesis in inflammationEuropean Journal of Medicinal Chemistry, 2018, 156, 815-830,
ごうせいかいろ 5
ごうせいかいろ 6
- Preparation method of tetracaine, and its application in preparation of tetracaine hydrochloride, China, , ,
ごうせいかいろ 7
- A photochemical dehydrogenative strategy for aniline synthesisNature (London, 2020, 584(7819), 75-81,
ごうせいかいろ 8
- Folded-to-unfolded structural switching of a macrocyclic aromatic hexaamide based on conformation changes in the amide groups induced by N-alkylation and dealkylation reactionsJournal of Molecular Structure, 2015, 1082, 23-28,
ごうせいかいろ 9
- O-Phenylenediamine: a privileged pharmacophore of ferrostatins for radical-trapping reactivity in blocking ferroptosisOrganic & Biomolecular Chemistry, 2018, 16(21), 3952-3960,
ごうせいかいろ 10
1.2 Reagents: Sodium borohydride ; 16 h, 40 °C
- Cobalt catalyzed chemoselective reduction of nitroarenes: hydrosilylation under thermal and photochemical reaction conditionsChemical Communications (Cambridge, 2023, 59(30), 4527-4530,
ごうせいかいろ 11
- Method for preparation of ethyl p-butylaminobenzoate, China, , ,
ごうせいかいろ 12
- Straightforward Access to High-Performance Organometallic Catalysts by Fluoride Activation: Proof of Principle on Asymmetric Cyanation, Asymmetric Michael Addition, CO2 Addition to Epoxide, and Reductive Alkylation of Amines by TetrahydrofuranACS Catalysis, 2021, 11(21), 13077-13084,
Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester) Raw materials
- 4-(Butylamino)benzoic acid
- 4-(Ethoxycarbonyl)-1-cyclohexanone
- Ethyl 4-fluorobenzoate
- ethyl-P-nitrobenzoate
- ethyl 4-(butanoylamino)benzoate
Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester) Preparation Products
Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester) 関連文献
-
Alberto Fernández,Esther Pereira,Jesús J. Fernández,Margarita López-Torres,Antonio Suárez,Roberto Mosteiro,M. Teresa Pereira,José M. Vila New J. Chem. 2002 26 895
-
2. Steric effects in the reversible oxygenation of cobalt–Schiff-base complexes. Part II. Crystal and molecular structure of [NN′-butylenebis-(salicylideneiminato)]pyridinecobalt(II)Nevenka Bresciani,Mario Calligaris,Giorgio Nardin,Lucio Randaccio J. Chem. Soc. Dalton Trans. 1974 498
-
Nikolai V. Rostovskii,Alexander N. Koronatov,Pavel A. Sakharov,Anastasiya V. Agafonova,Mikhail S. Novikov,Alexander F. Khlebnikov,Elizaveta V. Rogacheva,Liudmila A. Kraeva Org. Biomol. Chem. 2020 18 9448
-
Andreas Beil,Robert J. Gilliard,Hansj?rg Grützmacher Dalton Trans. 2016 45 2044
-
R. S. Anju,Koushik Saha,Bijan Mondal,Thierry Roisnel,Jean-Fran?ois Halet,Sundargopal Ghosh Dalton Trans. 2015 44 11306
-
Teresa F. Vaughan,John L. Spencer Dalton Trans. 2016 45 16826
-
Huiying Zou,Guangying Chen,Shiyang Zhou RSC Adv. 2019 9 6627
-
Ming Li,R. K. Li CrystEngComm 2013 15 4176
-
Teresa F. Vaughan,John L. Spencer Dalton Trans. 2016 45 16826
-
Xie-Huang Sheng,Cheng-Cheng Cui,Chao Shan,Yu-Zhen Li,Duo-Hong Sheng,Bin Sun,De-Zhan Chen Org. Biomol. Chem. 2018 16 3952
関連分類
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzoic acid esters
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzoic acids and derivatives Benzoic acid esters
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester)に関する追加情報
Ethyl 4-(Butylamino)benzoate (CAS No. 94-32-6): A Comprehensive Overview
Ethyl 4-(Butylamino)benzoate, also known as 4-(Butylamino)benzoic Acid Ethyl Ester, is a versatile organic compound with the CAS registry number 94-32-6. This compound belongs to the class of aromatic esters and has garnered significant attention in both academic and industrial research due to its unique chemical properties and diverse applications. In recent years, advancements in synthetic methodologies and its integration into various fields have further solidified its importance in modern chemistry.
The molecular structure of Ethyl 4-(Butylamino)benzoate comprises an aromatic ring substituted with a butylamino group at the para position and an ethoxy group at the ortho position. This arrangement imparts the compound with distinctive electronic and steric properties, making it highly suitable for applications in pharmaceuticals, agrochemicals, and materials science. Recent studies have explored its role as a precursor in the synthesis of bioactive molecules, leveraging its ability to undergo various functional group transformations.
From a synthetic perspective, Ethyl 4-(Butylamino)benzoate is typically prepared via nucleophilic acylation of 4-(Butylamino)benzoic acid with ethanol in the presence of an acid catalyst. This reaction pathway has been optimized in recent years to enhance yield and purity, with researchers focusing on catalytic systems that minimize side reactions and improve selectivity. The compound's stability under various reaction conditions has also been extensively studied, providing valuable insights into its suitability for large-scale production.
In terms of applications, Ethyl 4-(Butylamino)benzoate has found significant utility in the pharmaceutical industry as an intermediate in drug synthesis. Its ability to act as a bioisostere or a prodrug has been explored in recent clinical studies, where it has shown promise in enhancing drug delivery efficiency and reducing systemic toxicity. Additionally, its role as a chiral auxiliary in asymmetric synthesis has been documented, contributing to the development of enantioselective processes for complex molecule construction.
Recent research has also highlighted the potential of Ethyl 4-(Butylamino)benzoate in agrochemicals, particularly as a component in herbicides and pesticides. Its ability to inhibit specific enzymatic pathways in target organisms has been investigated, with encouraging results suggesting its efficacy as a selective biocide. Furthermore, its application as a stabilizer or additive in polymer formulations has been explored, where it enhances material durability under harsh environmental conditions.
The environmental impact of Ethyl 4-(Butylamino)benzoate has also come under scrutiny in recent years. Studies have examined its biodegradation pathways and ecotoxicological effects, providing critical data for risk assessment and regulatory compliance. These findings underscore the importance of sustainable practices in its production and disposal to minimize ecological footprint.
In conclusion, Ethyl 4-(Butylamino)benzoate (CAS No. 94-32-6) stands out as a multifaceted compound with wide-ranging applications across diverse industries. Its chemical versatility, combined with advancements in synthetic techniques and application-specific research, positions it as a key player in contemporary chemical innovation.
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